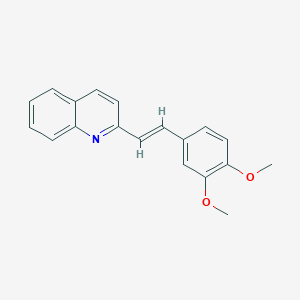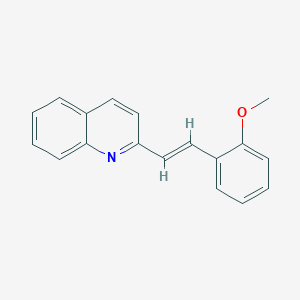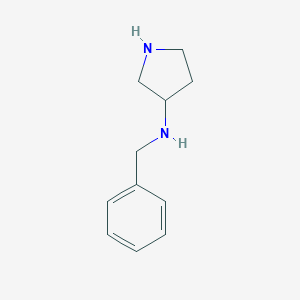![molecular formula C11H18O4 B182731 Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate CAS No. 13747-72-3](/img/structure/B182731.png)
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate
Übersicht
Beschreibung
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate, also known as EDDC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. EDDC is a spiroacetal derivative that has a unique structure and properties that make it a valuable tool for researchers in different fields.
Wirkmechanismus
The mechanism of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have antimicrobial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its relatively simple synthesis method. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can be synthesized on a large scale, making it a cost-effective tool for researchers. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has a unique structure and properties that make it a valuable tool for studying the mechanisms of action of different enzymes and proteins.
One limitation of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its potential toxicity. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling and using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate. One area of research is the development of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate and its derivatives. Finally, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate could be studied as a potential lead compound for the development of new chemotherapeutic agents and antibiotics.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been studied extensively for its potential use in various scientific applications. One of the most promising applications of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is in the field of drug discovery. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have potent anticancer activity and has been studied as a potential chemotherapeutic agent. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to have antimicrobial activity and has been studied as a potential antibiotic.
Eigenschaften
CAS-Nummer |
13747-72-3 |
|---|---|
Produktname |
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-5-3-4-6-11(9)14-7-8-15-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
QMFOXYVOKMOHCN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12OCCO2 |
Kanonische SMILES |
CCOC(=O)C1CCCCC12OCCO2 |
Andere CAS-Nummern |
13747-72-3 |
Synonyme |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

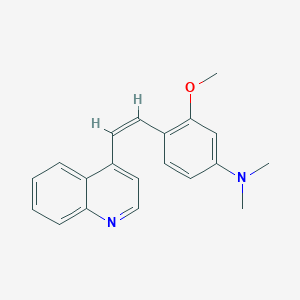

![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
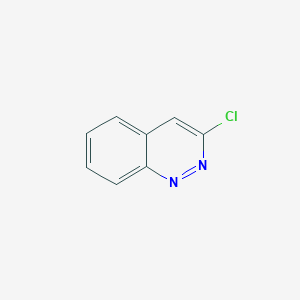
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)


![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)
